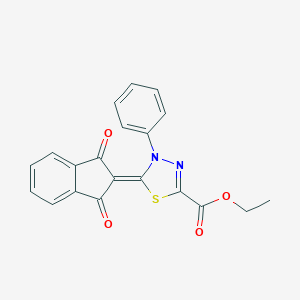![molecular formula C30H21N3O2S2 B283129 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283129.png)
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one, also known as BZT-5, is a chemical compound that has been studied for its potential use as a psychoactive drug. BZT-5 belongs to the class of compounds known as phenyltropanes, which are structurally similar to cocaine and other stimulant drugs. In recent years, BZT-5 has gained attention as a potential treatment for various neurological disorders due to its unique chemical structure and mechanism of action.
作用机制
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one works by inhibiting the reuptake of dopamine in the brain, which leads to an increase in dopamine levels. Dopamine is a neurotransmitter that plays a key role in reward and motivation, and increased dopamine levels have been associated with improved mood and reduced symptoms of depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one also has a high affinity for the dopamine transporter, which may contribute to its effects on dopamine release.
Biochemical and Physiological Effects:
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been shown to have a number of biochemical and physiological effects in animal studies. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
实验室实验的优点和局限性
One advantage of using 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in laboratory experiments is its unique chemical structure, which may allow for the development of new treatments for neurological disorders. However, the synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is complex and challenging, which may limit its use in laboratory settings. Additionally, the potential for abuse and addiction associated with 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one may limit its use in human clinical trials.
未来方向
There are several potential future directions for research on 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. One area of interest is the development of new treatments for Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has shown promise in animal studies as a potential treatment for these conditions, and future research may focus on optimizing the compound for use in humans. Another area of interest is the potential use of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one as a treatment for substance abuse disorders. Further research is needed to determine the safety and efficacy of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one in humans for this indication. Overall, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one represents a promising area of research for the development of new treatments for neurological disorders.
合成方法
The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is a complex process that involves several steps. The first step involves the reaction of 2-aminothiophenol with benzaldehyde to form 2-benzylideneaminothiophenol. This intermediate is then reacted with 1,3-diphenylpropanedione to form the final product, 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one. The synthesis of 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one is challenging due to the complex structure of the compound and the need for high purity.
科学研究应用
3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has been studied extensively for its potential use as a treatment for various neurological disorders, including Parkinson's disease, depression, and addiction. The compound has been shown to increase dopamine release in the brain, which may help to alleviate symptoms of Parkinson's disease and depression. 3-Benzoyl-7-benzylidene-1,9-diphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one has also been shown to reduce drug-seeking behavior in animal models of addiction, suggesting that it may have potential as a treatment for substance abuse disorders.
属性
分子式 |
C30H21N3O2S2 |
|---|---|
分子量 |
519.6 g/mol |
IUPAC 名称 |
(7Z)-2-benzoyl-7-benzylidene-4,9-diphenyl-1,6-dithia-3,4,9-triazaspiro[4.4]non-2-en-8-one |
InChI |
InChI=1S/C30H21N3O2S2/c34-27(23-15-7-2-8-16-23)28-31-33(25-19-11-4-12-20-25)30(37-28)32(24-17-9-3-10-18-24)29(35)26(36-30)21-22-13-5-1-6-14-22/h1-21H/b26-21- |
InChI 键 |
UVTMXCMQHDUTKT-QLYXXIJNSA-N |
手性 SMILES |
C1=CC=C(C=C1)/C=C\2/C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
规范 SMILES |
C1=CC=C(C=C1)C=C2C(=O)N(C3(S2)N(N=C(S3)C(=O)C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 1-(3-methylphenyl)-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxylate](/img/structure/B283046.png)

![6-cyano-5-oxo-N,1,7-triphenyl-1,5-dihydro[1,2,4]triazolo[4,3-a]pyrimidine-3-carboxamide](/img/structure/B283048.png)
![1-(3-chlorophenyl)-7-phenyl-3-(2-thienylcarbonyl)[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283049.png)
![3-benzoyl-1-(3-chlorophenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283051.png)
![3-benzoyl-1-(4-methylphenyl)-7-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-5(1H)-one](/img/structure/B283052.png)
![7-(1,3-Benzodioxol-5-ylmethylene)-1,3,9-triphenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-en-8-one](/img/structure/B283054.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283057.png)
![Ethyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283058.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(3-methylphenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283059.png)
![Methyl 7-(1,3-benzodioxol-5-ylmethylene)-1-(4-chlorophenyl)-8-oxo-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]non-2-ene-3-carboxylate](/img/structure/B283060.png)
![1-(3-methylphenyl)-N-phenyl-1H-[1,2,4]triazolo[4,3-a]benzimidazole-3-carboxamide](/img/structure/B283062.png)
![3'-(2-Phenylethenyl)-1',4'-diphenylspiro[indan-2,5'-[2]pyrazoline]-1,3-dione](/img/structure/B283067.png)
